

Application Notes and Protocols: Determination of Adibelivir IC50 in Vero Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adibelivir (IM-250) is a potent, orally active helicase-primase inhibitor demonstrating significant efficacy against Herpes Simplex Virus (HSV) infections.[1][2] Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is essential for unwinding the viral DNA and initiating its replication.[3][4] This novel mechanism provides an alternative therapeutic strategy, particularly for HSV strains that have developed resistance to traditional DNA polymerase inhibitors like acyclovir.[1][5] These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of Adibelivir in Vero cells, a commonly used cell line for HSV research, through a plaque reduction neutralization test (PRNT).

Data Presentation

The antiviral activity of Adibelivir against HSV-1 and HSV-2 in Vero cells is summarized below.



Compound	Virus Strain	Cell Line	IC50 (nM)	Reference
Adibelivir (IM- 250)	HSV-1	Vero	~20	[1][2]
Adibelivir (IM-25)	HSV-1 (strain Cl1)	Vero	19	[1]
Adibelivir (IM-25)	HSV-2 (strain MS)	Vero	28	[1]

Experimental Protocols Cell Culture and Maintenance

Vero cells (ATCC® CCL-81™), derived from the kidney of an African green monkey, are the recommended cell line for this assay.

- Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (CC50 Determination)

Prior to determining the antiviral activity, it is crucial to assess the cytotoxicity of **Adibelivir** on Vero cells to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces cell viability by 50%.[6]

- Procedure: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.
 - Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
 - Prepare serial dilutions of Adibelivir in growth medium.



- Remove the old medium from the cells and add 100 μL of the different concentrations of
 Adibelivir to the wells. Include a "cells only" control (no drug) and a "medium only" control
 (no cells).
- Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).
- $\circ~$ Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Neutralization Test (PRNT) for IC50 Determination

This assay measures the concentration of **Adibelivir** required to reduce the number of viral plaques by 50%.

- Materials:
 - Vero cells
 - Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer (Plaque Forming Units/mL)
 - Adibelivir
 - Growth Medium (EMEM + 10% FBS)
 - Infection Medium (EMEM + 2% FBS)
 - Overlay Medium (e.g., 1:1 mixture of 2X EMEM and 1.2% methylcellulose)
 - Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)



- Phosphate Buffered Saline (PBS)
- Formalin (10% in PBS) for fixation

Procedure:

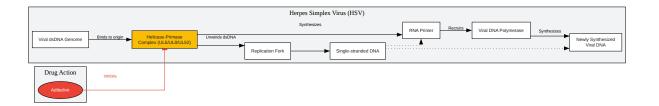
- Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
- Drug Preparation: Prepare a series of 2-fold serial dilutions of Adibelivir in infection medium. The concentration range should bracket the expected IC50 (e.g., from 1 nM to 100 nM).
- Virus Dilution: Dilute the HSV stock in infection medium to a concentration that will produce 50-100 plaques per well.
- Infection:
 - Aspirate the growth medium from the Vero cell monolayers.
 - Wash the monolayers once with PBS.
 - In separate tubes, mix equal volumes of the diluted virus with each dilution of Adibelivir. Also, prepare a virus control (virus + infection medium without drug) and a cell control (infection medium only).
 - Incubate the virus-drug mixtures for 1 hour at 37°C to allow the drug to interact with the virus.
 - Add 200 μL of the virus-drug mixtures to the corresponding wells.
 - Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
- Overlay:
 - After the adsorption period, aspirate the inoculum from each well.



- Gently add 2 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.
- Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until distinct plaques are visible.
- Plaque Visualization:
 - Aspirate the overlay medium.
 - Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
 - Aspirate the formalin and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
 - Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Plague Counting: Count the number of plagues in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each Adibelivir concentration compared to the virus control (no drug) using the following formula: % Plaque Reduction = [1 (Number of plaques in treated well / Number of plaques in virus control well)] * 100
 - The IC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

Mandatory Visualizations Signaling Pathway of Adibelivir's Mechanism of Action



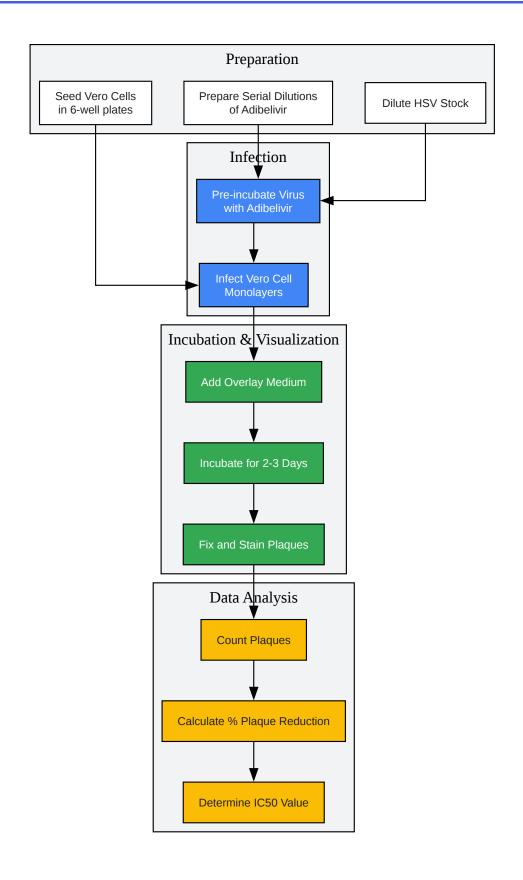


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Caption: Mechanism of action of Adibelivir on HSV replication.

Experimental Workflow for IC50 Determination



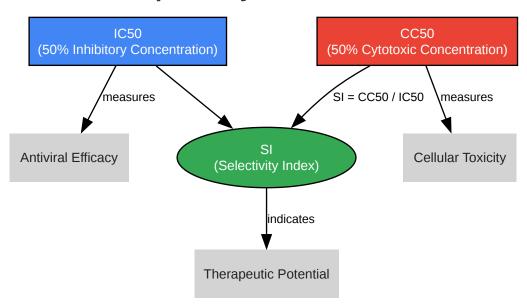


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Caption: Workflow for determining the IC50 of Adibelivir.



Logical Relationship of Key Parameters



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Caption: Relationship between IC50, CC50, and Selectivity Index.

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